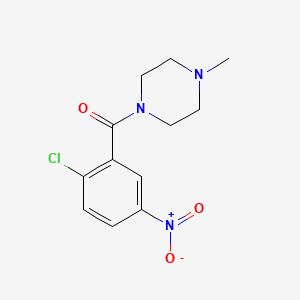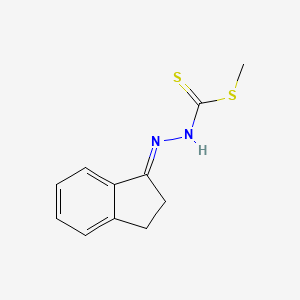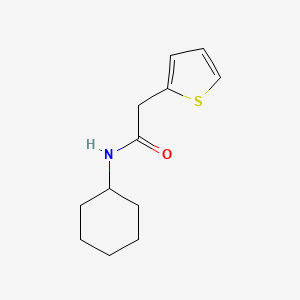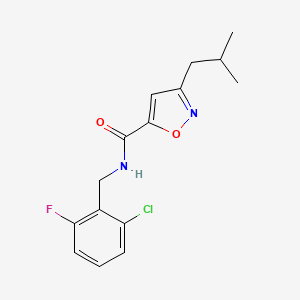![molecular formula C15H17N3O2 B5576542 3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide, also known as MPHP, is a synthetic compound that belongs to the class of pyrovalerone derivatives. It is a psychostimulant drug that has been used for scientific research purposes in the field of neuroscience. MPHP has gained attention due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Kinesin Spindle Protein Inhibition for Cancer Treatment
The compound was identified as a kinesin spindle protein (KSP) inhibitor, exhibiting potential as an anticancer agent. It arrests cells in mitosis, leading to monopolar spindle phenotype characteristic of KSP inhibition and induces cellular death, showing promise in cancer treatment (Theoclitou et al., 2011).
Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
The compound has been utilized in the oxidative synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including a key intermediate in sildenafil synthesis, demonstrating its utility in pharmaceutical compound synthesis (Mohammed et al., 2015).
Study of DNA Precursor Metabolism
Research involving this compound contributed to understanding DNA precursor metabolism and the effects of inhibitors on various cellular processes. It provided insights into the complex effects of such inhibitors on DNA synthesis and cellular metabolism (Milam et al., 1986).
Development of Bidentate P,N- and P,O-Chelate Ligands
This compound has been used in the synthesis and characterization of bidentate P,N- and P,O-chelate ligands. These ligands have potential applications in the development of new materials and catalysts in chemistry (Gericke & Wagler, 2016).
Anticancer Activity Studies
Synthesis and characterization of derivatives of this compound have shown marked inhibition against various human cancer cell lines, indicating potential for development as anticancer agents (Huang et al., 2020).
Photocatalytic Degradation
The compound has been studied for its role in enhancing the rate of photodegradation of pollutants. This suggests potential environmental applications, particularly in water treatment and environmental remediation (Torimoto et al., 1996).
Conformational Studies
Studies on compounds structurally related to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide have provided insights into the conformational aspects and the stabilization of specific molecular conformations, which is crucial in drug design and development (Forbes et al., 2001).
Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . The specific mechanism of action for “3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide” is not available in the literature I have access to.
Properties
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-8-16-14(19)12-5-4-6-13(10-12)20-15-17-9-7-11(2)18-15/h4-7,9-10H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOPYSWHJEFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)

![2-{4-[(2-chlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5576490.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)

![N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine](/img/structure/B5576512.png)

![3-(4-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5576533.png)
![N-(isoxazol-5-ylmethyl)-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5576539.png)
![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)
![[(3S*,5R*)-1-(5-methoxy-2-pyrimidinyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5576549.png)


